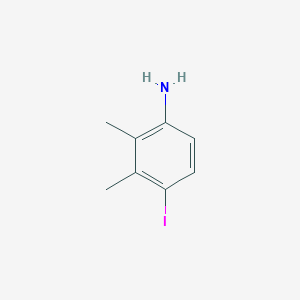

4-Iodo-2,3-dimethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2,3-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-5-6(2)8(10)4-3-7(5)9/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHZXYCMLUZIDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901306359 | |

| Record name | 4-Iodo-2,3-dimethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117832-11-8 | |

| Record name | 4-Iodo-2,3-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117832-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-2,3-dimethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901306359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Iodo 2,3 Dimethylaniline

Direct Iodination Approaches

Direct iodination stands as the most straightforward method for preparing 4-Iodo-2,3-dimethylaniline. These methods introduce an iodine atom onto the aromatic ring in a single step, relying on the inherent reactivity of the 2,3-dimethylaniline (B142581) substrate.

The synthesis of this compound via electrophilic aromatic substitution is governed by the directing effects of the substituents on the aniline (B41778) ring. The amino group (-NH₂) is a potent activating group and a strong ortho-, para-director. The methyl groups (-CH₃) at positions 2 and 3 are also activating, ortho-, para-directing groups.

The combined effect of these groups dictates the position of the incoming electrophile (an iodonium (B1229267) ion, I⁺). The amino group strongly directs substitution to the positions ortho (position 6) and para (position 4) to it. The 4-position is sterically unhindered, whereas the 6-position is sterically hindered by the adjacent amino and methyl groups. Consequently, the electrophilic attack occurs preferentially at the 4-position, leading to the regioselective formation of this compound as the major product.

To facilitate the iodination and improve yields and selectivity, various catalyst-mediated systems have been developed. These systems generate a more reactive electrophilic iodine species or utilize reagents that are well-suited for the iodination of activated aromatic amines.

A direct and scalable method for the synthesis of this compound involves the use of molecular iodine (I₂) with a base such as sodium bicarbonate (NaHCO₃). In this reaction, the iodine molecule acts as the source of the electrophile. The sodium bicarbonate is crucial as it serves to neutralize the hydrogen iodide (HI) that is formed as a byproduct of the substitution reaction, driving the equilibrium towards the products.

A patented method describes the synthesis of this compound where 2,3-dimethylaniline is dissolved in water with sodium bicarbonate, followed by the addition of iodine in batches. google.com The reaction is stirred for several hours to completion, yielding the desired product after extraction and purification. google.com

Reaction Data for Synthesis of this compound

| Reactant 1 | Reactant 2 | Co-Reagent | Solvent | Yield | Reference |

|---|

Benzyltrimethylammonium dichloroiodate (BTMA ICl₂) is an effective iodinating agent for aromatic amines. googleapis.com This reagent provides a source of electrophilic iodine under mild conditions. The synthesis of this compound has been successfully achieved using this reagent in a mixed solvent system of dichloromethane-methanol and in the presence of calcium carbonate. googleapis.com The calcium carbonate acts as a base to neutralize the hydrochloric acid generated during the reaction. googleapis.com This method has been shown to produce the target compound with a high yield. googleapis.com

Synthesis of this compound using BTMA ICl₂

| Starting Material | Reagent | Base | Solvent | Reaction Time | Yield | Reference |

|---|

The efficiency of the iodination of anilines is highly dependent on the reaction conditions. Key parameters for optimization include the choice of iodinating agent, solvent, temperature, and reaction time. While specific optimization studies for this compound are not extensively detailed, data from closely related compounds like 2,6-dimethylaniline (B139824) and N,N-dimethylaniline illustrate the principles. For instance, the choice of a dichloroiodate salt and the reaction temperature can significantly impact the yield. Solvent-free conditions or the use of specific solvent mixtures like ethylene (B1197577) dichloride and methanol (B129727) have also been shown to enhance reaction yields and rates for related substrates. google.com

Optimization of Dichloroiodate for Iodination of 2,6-Dimethylaniline

| Dichloroiodate Reagent | Temperature | Time (h) | Isolated Yield (%) | Reference |

|---|---|---|---|---|

| 1-Butylpyridinium Dichloroiodate | R.T. | 1 | 33 | google.com |

| 1-Butylpyridinium Dichloroiodate | 80 °C | 1 | 69 | google.com |

| Tetrabutylammonium Dichloroiodate | R.T. | 1 | 70 | google.com |

| Tetrabutylammonium Dichloroiodate | 80 °C | 1 | 77 | google.com |

| 1-Butyl-3-methylpyridinium Dichloroiodate (BMPDCI) | R.T. | 1 | 33 | google.com |

Note: The data in this table pertains to the iodination of 2,6-dimethylaniline and is presented to illustrate the optimization process.

Catalyst-Mediated Iodination Systems for this compound Synthesis

Multi-Step Synthetic Routes

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. In these routes, the iodo-substituted aniline is used as a building block, with the iodo group often participating in subsequent cross-coupling reactions or the amino group undergoing further transformations.

One patented synthetic route utilizes this compound as a starting material for a key intermediate of the herbicide Topramezone. google.com In this process, this compound undergoes a copper-catalyzed mesylation reaction with sodium methyl sulfinate. google.com The resulting product is then converted via a Sandmeyer-type reaction to afford 2,3-dimethyl-4-methanesulfonyl bromobenzene. google.com

Another example is found in the synthesis of progesterone (B1679170) receptor binding agents. A U.S. patent describes the conversion of this compound into 4-iodo-2,3-dimethylphenyl isothiocyanate. googleapis.comgoogle.com This intermediate is then further reacted to create substituted 2-arylimino heterocycles for potential pharmaceutical applications. googleapis.comgoogle.com

Conversion from Pre-functionalized Aniline Precursors

The most direct method for the synthesis of this compound is the electrophilic iodination of 2,3-dimethylaniline. In this approach, the aniline precursor, which is already functionalized with two methyl groups, is subjected to an iodinating agent. The methyl and amino groups on the aromatic ring direct the incoming electrophile, leading to substitution at the para-position (position 4) relative to the amino group.

A specific protocol involves dissolving 2,3-dimethylaniline in water with sodium bicarbonate, which acts as a base. To this mixture, elemental iodine is added in batches. The reaction is stirred for several hours to ensure completion. The final product is then isolated through extraction with an organic solvent like ethyl acetate (B1210297), followed by washing with sodium thiosulfate (B1220275) to remove unreacted iodine. A final crystallization step from a solvent mixture such as ethyl acetate/petroleum ether yields the solid product. google.com This method represents a straightforward conversion from a readily available aniline precursor.

Transformations Involving Other Halogenated 2,3-Dimethylaniline Isomers

Another potential synthetic avenue involves the transformation of other halogenated isomers of 2,3-dimethylaniline. For instance, 4-bromo-2,3-dimethylaniline (B1292490) serves as a related precursor. The synthesis of this bromo-analogue can be achieved by reacting 2,3-dimethylaniline with a brominating agent such as N-bromosuccinimide (NBS) in a solvent like dimethylformamide (DMF). google.com

While both 4-bromo- and this compound can be used as starting materials for further chemical synthesis, the direct conversion of the bromo- to the iodo-derivative is a recognized transformation in organic chemistry, often accomplished through a halogen exchange reaction. Although specific documented examples for this exact transformation are not prevalent in the reviewed literature, such reactions are theoretically feasible, potentially using reagents like sodium iodide in the presence of a copper catalyst (a modified Finkelstein-type reaction for aryl halides).

Scalable Synthesis and Process Intensification for this compound Production

The development of synthetic protocols that are both efficient and suitable for large-scale production is a key focus in industrial chemistry. This involves optimizing reaction conditions to maximize yield and throughput while considering economic and environmental factors.

Development of Efficient and High-Yielding Protocols

An example of a scalable protocol for producing this compound has been detailed in patent literature, demonstrating its applicability beyond laboratory bench-scale. google.com The process, which starts with a significant quantity of 2,3-dimethylaniline (30 grams), yields the final iodinated product at a 61% yield (37 grams). google.com The procedure relies on common and relatively inexpensive reagents, making it viable for larger-scale operations.

The table below outlines the specifics of this scalable batch process.

| Parameter | Details | Reference |

|---|---|---|

| Starting Material | 2,3-Dimethylaniline (30g) | google.com |

| Reagents | Iodine (62.9g), Sodium Bicarbonate (41.6g) | google.com |

| Solvent | Water | google.com |

| Reaction Time | 6 hours | google.com |

| Work-up Procedure | Ethyl acetate extraction, sodium thiosulfate wash, solvent removal, crystallization | google.com |

| Product Yield | 37g (61%) | google.com |

Implementation of Environmentally Benign Synthetic Strategies

Modern synthetic chemistry places a strong emphasis on "green chemistry," which seeks to develop processes that are less hazardous and more sustainable. For the synthesis of this compound and related compounds, several environmentally benign strategies have been explored.

The use of water as a solvent in the direct iodination of 2,3-dimethylaniline is itself a feature of a greener process, as it avoids volatile organic compounds (VOCs). google.com Furthermore, the development of synthetic methods for key intermediates that avoid malodorous compounds like low-valence sulfides is a stated goal in related industrial processes. google.com

Broader research into the iodination of anilines has identified several eco-friendly approaches. One such method employs sodium percarbonate as a stable, inexpensive, and environmentally safe oxidant in conjunction with molecular iodine. mdpi.comresearchgate.net Another green protocol for the iodination of aromatic compounds uses orthoperiodic acid with sodium iodide in water, which successfully produces 4-iodo-N,N-dimethylaniline. researchgate.net Additionally, the use of recyclable iodinating reagents, such as certain ionic liquids like 1-butyl-3-methyl-pyridinium dichloroiodate, has been shown to afford iodo-anilines in high yields without the need for a separate solvent, base, or catalyst, further enhancing the environmental profile of the synthesis. rsc.org

Reactivity and Derivatization Chemistry of 4 Iodo 2,3 Dimethylaniline

Transition Metal-Catalyzed Cross-Coupling Reactions

4-Iodo-2,3-dimethylaniline is a valuable substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com The high reactivity of the C-I bond allows these reactions to proceed under relatively mild conditions.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides, catalyzed by a palladium complex. nih.gov This reaction is widely used in the synthesis of biaryl compounds, which are important structural motifs in many pharmaceuticals and functional materials. tcichemicals.commdpi.com this compound can be coupled with various arylboronic acids or their esters to yield the corresponding N,N-dimethyl-biarylamines. The reactivity order for the organic halide in Suzuki-Miyaura coupling is generally I > Br > Cl. tcichemicals.com

Table 1: Examples of Suzuki-Miyaura Coupling with Aryl Halides

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | N,N,2,3-Tetramethyl-[1,1'-biphenyl]-4-amine | High |

| 4-Bromotoluene | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 4'-Methoxy-4-methyl-1,1'-biphenyl | 95 |

| 2-Chloropyridine | (4-Fluorophenyl)boronic acid | Pd₂(dba)₃/XPhos | Cs₂CO₃ | t-Butanol | 2-(4-Fluorophenyl)pyridine | 88 |

Heck Reactions for Olefination

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in organic synthesis. wikipedia.org this compound can react with various alkenes, such as acrylates and styrenes, to produce the corresponding substituted anilines. The reaction with acrylonitrile (B1666552), for instance, has been used in the synthesis of pharmaceutical intermediates. acs.org

Table 3: Heck Reaction of Halogenated Anilines with Acrylonitrile. acs.org

| Halogenated Aniline (B41778) | Catalyst System | Conversion (%) |

|---|---|---|

| 4-Iodo-2,6-dimethylaniline (B1296278) | Pd/C | 100 |

| 4-Bromo-2,6-dimethylaniline | Pd/C | 3.0 |

| 4-Bromo-2,6-dimethylaniline | Pd(OAc)₂/tri-o-tolylphosphine | 87.5 |

Mechanistic Insights into Palladium and Copper Catalysis

The catalytic cycles of these cross-coupling reactions generally involve three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura and Sonogashira), or migratory insertion (for Heck), and reductive elimination. nih.gov

In palladium-catalyzed reactions, the cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II) intermediate. nih.gov For the Suzuki-Miyaura reaction, subsequent transmetalation with the organoboron species, activated by a base, occurs. In the Sonogashira reaction, the copper co-catalyst is believed to form a copper acetylide, which then undergoes transmetalation with the palladium complex. wikipedia.org The Heck reaction involves the coordination of the alkene to the Pd(II) complex, followed by migratory insertion of the aryl group onto the alkene. The final step in all these reactions is reductive elimination, which forms the desired product and regenerates the Pd(0) catalyst. nih.gov

Copper catalysis, particularly in the Sonogashira reaction, plays a crucial role. While copper-free Sonogashira couplings are known, the presence of a copper(I) co-catalyst often accelerates the reaction. libretexts.org The exact mechanism of copper-catalyzed reactions is still a subject of research, but it is generally accepted that copper facilitates the formation of the key organometallic nucleophile. escholarship.org

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The amino and dimethyl substituents on the this compound ring are activating groups and direct incoming electrophiles to the ortho and para positions. wikipedia.org However, since the para position is blocked by the iodine atom, electrophilic substitution is expected to occur at the positions ortho to the amino group (positions 5 and 6).

Regiocontrol and Selectivity in Further Functionalization

The directing effects of the substituents on the aromatic ring of this compound play a crucial role in determining the regiochemical outcome of electrophilic aromatic substitution reactions. The amino group is a strong activating group and an ortho, para-director. The two methyl groups are also activating and ortho, para-directing.

Given that the para position to the amino group is occupied by the iodine atom, further electrophilic substitution will be directed to the available ortho positions. The steric hindrance from the existing methyl groups will also influence the site of substitution. Nitration, halogenation, sulfonation, and Friedel-Crafts reactions are common electrophilic aromatic substitution reactions. masterorganicchemistry.com For instance, in the nitration of similarly substituted anilines, the incoming nitro group typically adds to the position ortho to the amino group that is less sterically hindered. libretexts.org The interplay between the electronic directing effects and steric factors ultimately governs the regioselectivity of these reactions.

Table 4: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Ortho/Para or Meta Director |

|---|---|---|

| -NH₂ | Strongly Activating | Ortho, Para |

| -CH₃ | Activating | Ortho, Para |

| -I | Deactivating | Ortho, Para |

Reactions at the Amino Group and Alkyl Substituents

The presence of both an amino group and methyl substituents on the aromatic ring of this compound offers multiple sites for chemical modification. The reactivity of these groups can be selectively targeted to synthesize a diverse range of derivatives.

Amination and Alkylation Transformations

The amino group of this compound is a key site for amination and alkylation reactions, enabling the formation of new carbon-nitrogen bonds. These transformations are fundamental in the synthesis of more complex molecules.

One of the most powerful methods for the formation of C-N bonds is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between aryl halides and amines. While specific studies on the Buchwald-Hartwig amination of this compound are not extensively documented, the general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product. The reaction conditions, including the choice of palladium precursor, ligand, and base, are crucial for achieving high yields and can be tailored for specific substrates.

Alkylation of the amino group can be achieved through various methods. For instance, N-alkylation of anilines can be accomplished using alkyl halides in the presence of a base. A study on the N-alkylation of anilines using a combination of cesium fluoride-Celite, alkyl halides, and acetonitrile has shown that this method can lead to both N-mono and N,N-dialkylation products. The reaction times and selectivity often depend on the specific aniline and alkyl halide used.

Below is a representative table illustrating typical conditions for such transformations, based on general knowledge of aniline chemistry, as specific data for this compound is limited in the available literature.

| Transformation | Reagents and Conditions | Expected Product |

| N-Arylation (Buchwald-Hartwig) | Aryl-NH2, Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., XPhos), Base (e.g., K3PO4), Solvent (e.g., THF), 80°C | N-Aryl-4-iodo-2,3-dimethylaniline |

| N-Alkylation | Alkyl halide (e.g., CH3I), Base (e.g., CsF-Celite), Solvent (e.g., CH3CN) | N-Alkyl-4-iodo-2,3-dimethylaniline or N,N-Dialkyl-4-iodo-2,3-dimethylaniline |

This table is illustrative and based on general methodologies for aniline derivatization.

Functionalization of Methyl Groups

The two methyl groups on the aromatic ring of this compound present opportunities for further functionalization, although these reactions are generally less common than those involving the amino group.

The C-H bonds of the methyl groups can potentially be activated and functionalized using transition metal catalysis. Such C-H activation strategies are a growing area of research and offer a direct route to modify the alkyl substituents without pre-functionalization. For example, palladium-catalyzed C-H olefination of aniline derivatives has been reported, which could potentially be applied to the methyl groups of this compound to introduce alkenyl moieties.

Oxidation of the methyl groups is another possible transformation. Depending on the oxidizing agent and reaction conditions, the methyl groups could be converted to hydroxymethyl, formyl, or carboxylic acid groups. For instance, the oxidation of N,N-dimethylaniline with certain oxidizing agents is known to lead to the formation of N-p-dimethylaminobenzyl-N-methylaniline, indicating that reactions involving the methyl groups can occur.

Halogenation of the methyl groups, particularly benzylic halogenation, can be achieved under radical conditions, typically involving N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) and a radical initiator upon exposure to UV light. This would introduce a halogen atom onto one or both of the methyl groups, creating a reactive handle for subsequent nucleophilic substitution reactions.

The following table summarizes potential functionalization reactions of the methyl groups.

| Transformation | Reagents and Conditions | Expected Product |

| C-H Olefination | Olefin, Pd catalyst, Oxidant, Solvent | 4-Iodo-2,3-di(alkenyl)aniline derivative |

| Oxidation | Oxidizing agent (e.g., KMnO4, SeO2) | 4-Iodo-2,3-di(formyl)aniline or 4-Iodo-2,3-di(carboxy)aniline |

| Halogenation | NBS or NCS, Radical initiator (e.g., AIBN), UV light | 4-Iodo-2,3-di(halomethyl)aniline |

This table outlines potential reactions based on the known chemistry of analogous compounds.

Exploration of Novel Reaction Pathways and Methodologies

The development of novel synthetic methods is crucial for expanding the utility of building blocks like this compound. Modern synthetic chemistry is increasingly focused on sustainable and efficient transformations, such as those involving photocatalysis and electrochemistry.

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. For instance, the eosin Y-catalyzed aerobic oxidative cyclization of N,N-dimethylanilines with maleimides under visible light irradiation has been reported to produce tetrahydroquinolines. This type of reaction involves the functionalization of the C-H bond of a methyl group adjacent to the nitrogen atom. While this is more directly applicable to N,N-dialkylated anilines, it highlights the potential for photocatalytic methods to activate and functionalize this compound and its derivatives in novel ways.

Electrochemical synthesis offers another green and efficient alternative to traditional chemical methods. The electrochemical oxidation of anilines can lead to the formation of various products through different reaction pathways. For example, the electrochemical synthesis of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine has been achieved through the oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids. This suggests that electrochemical methods could be employed to synthesize novel derivatives of this compound.

The exploration of such novel reaction pathways could lead to the discovery of new derivatives of this compound with interesting chemical and physical properties, potentially finding applications in materials science, medicinal chemistry, and other areas of chemical research.

| Methodology | Potential Application to this compound | Potential Products |

| Photocatalysis | Visible-light mediated reactions with various coupling partners. | Complex heterocyclic structures, functionalized aniline derivatives. |

| Electrochemistry | Anodic oxidation in the presence of nucleophiles. | Dimerized products, sulfonated or phosphorylated derivatives. |

| C-H Activation | Transition-metal catalyzed direct functionalization of C-H bonds. | Arylated, alkenylated, or alkylated derivatives at various positions. |

This table provides a conceptual overview of the application of novel methodologies.

Spectroscopic Characterization and Advanced Analytical Techniques for 4 Iodo 2,3 Dimethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton (¹H) NMR Spectral Analysis

A ¹H NMR spectrum of 4-Iodo-2,3-dimethylaniline would be expected to show distinct signals corresponding to the aromatic protons and the protons of the two methyl groups and the amine group. Key parameters such as chemical shift (δ), multiplicity (singlet, doublet, etc.), and coupling constants (J) would provide critical information. The integration of these signals would confirm the number of protons in each unique environment. However, specific experimental ¹H NMR data, including chemical shifts and coupling constants from peer-reviewed sources, are not available.

Carbon-13 (¹³C) NMR Investigations

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal. For this compound, one would expect to see signals for the six aromatic carbons (four of which would be unique due to substitution) and the two methyl carbons. The chemical shifts of the carbon attached to the iodine atom and the amine group would be particularly informative. At present, a published and verified ¹³C NMR spectrum for this compound could not be located.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful methods used to establish the connectivity between atoms in a molecule, which is crucial for assigning the signals observed in 1D NMR spectra, especially for substituted aromatic systems.

COSY (Correlation Spectroscopy) would establish correlations between neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are separated by two or three bonds, helping to piece together the entire molecular framework.

A detailed analysis based on these techniques is contingent on the availability of primary spectral data, which is currently lacking for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is commonly used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Under EI-MS, a molecule is bombarded with high-energy electrons, causing it to ionize and often fragment in a characteristic manner. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact molecular weight of this compound (C₈H₁₀IN, approx. 247.08 g/mol ). Other significant peaks would arise from the loss of fragments such as a methyl group (M-15) or the iodine atom. The precise fragmentation pattern is a molecular fingerprint, but a published EI-MS spectrum for this compound is not available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an industry-standard method for assessing the purity of volatile and semi-volatile compounds. In the analysis of a this compound sample, GC would separate the target compound from any impurities, and the mass spectrometer would then provide mass spectra for each separated component, allowing for their identification and quantification. While GC-MS is a standard method for analyzing aniline (B41778) derivatives, specific studies detailing its application for the purity assessment of this compound have not been identified in the searched literature. researchgate.netsemanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

No UV-Vis absorption spectrum for this compound was located. Consequently, an analysis of its electronic structure, including the wavelengths of maximum absorption (λmax) corresponding to π→π* and n→π* transitions, cannot be performed.

X-ray Crystallography and Solid-State Structural Elucidation

Investigation of Intermolecular Interactions and Packing Arrangements:Without crystallographic data, it is impossible to investigate the intermolecular forces, such as potential N—H···N hydrogen bonds or other non-covalent interactions, that govern the crystal packing of this compound.

Due to the lack of specific empirical data for this compound, the generation of a thorough and scientifically accurate article as per the user's detailed outline is not feasible at this time.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound in various matrices. These methods leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation from impurities, reactants, and other byproducts. The choice of chromatographic method depends on the sample complexity, the required sensitivity, and the analytical objective, whether it is for purity assessment, reaction monitoring, or quantitative analysis.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the compound's boiling point and its interactions with the stationary phase coated on the column walls.

Research on analogous compounds, such as 4-iodo-N,N-dimethylaniline, has demonstrated the efficacy of GC-MS for their determination. nih.govresearchgate.netrsc.org For instance, a method developed for the determination of iodide involves its derivatization to 4-iodo-N,N-dimethylaniline, which is then extracted and analyzed by GC-MS. nih.govresearchgate.netrsc.org This approach highlights the suitability of gas chromatography for iodo-substituted aniline derivatives. The retention time of this compound would be specific to the analytical conditions, and the mass spectrometer would provide definitive identification based on its mass spectrum.

| Parameter | Typical Value |

| Column | Fused silica capillary column (e.g., SE-54) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Optimized for separation from related compounds |

| Detector | Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of organic compounds, including those that are not sufficiently volatile or stable for GC analysis. For this compound, a reverse-phase HPLC method would be most common. In this mode, a nonpolar stationary phase (such as C18-modified silica) is used with a polar mobile phase.

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727), can be adjusted to optimize the separation. sielc.com Detection is often achieved using a UV-Vis detector, as aromatic amines exhibit strong absorbance in the ultraviolet region.

| Parameter | Typical Value |

| Column | Reverse-phase C18 or C8 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10-20 µL |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of this compound. wikipedia.orgchemguide.co.uk It is particularly useful for monitoring the progress of chemical reactions and for preliminary purity assessments. researchgate.net TLC involves spotting the sample onto a plate coated with a thin layer of an adsorbent material, such as silica gel, which acts as the stationary phase. chemguide.co.uk

The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents (the mobile phase). As the mobile phase ascends the plate via capillary action, the components of the sample move at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. wikipedia.org After development, the separated spots can be visualized under UV light, as aromatic compounds often fluoresce, or by using a chemical staining agent like iodine vapor. chemguide.co.uk

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates |

| Mobile Phase | A mixture of a nonpolar and a polar solvent (e.g., Hexane/Ethyl Acetate) |

| Development | In a closed chamber with a saturated atmosphere |

| Visualization | UV light (254 nm) or staining with iodine vapor |

Computational and Theoretical Investigations of 4 Iodo 2,3 Dimethylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.

Density Functional Theory (DFT) Applications for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For 4-Iodo-2,3-dimethylaniline, DFT would be used to perform geometry optimization, which determines the most stable three-dimensional arrangement of its atoms—the one with the lowest energy. This process yields crucial information about bond lengths, bond angles, and dihedral angles.

For instance, studies on similar molecules, like 4,5-dimethyl-2-nitroaniline, have utilized DFT and Hartree-Fock methods to perform detailed geometry and vibrational spectral analysis. researchgate.net Such calculations for this compound would reveal how the iodine atom and the two methyl groups influence the geometry of the aniline (B41778) ring and the amino group. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate results that correlate well with experimental data, should it become available. nih.govnih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (DFT/B3LYP/6-311G) |

| C-I Bond Length | ~2.10 Å |

| C-N Bond Length | ~1.40 Å |

| C-C (Aromatic) Bond Lengths | ~1.39 - 1.41 Å |

| C-H (Methyl) Bond Lengths | ~1.09 Å |

| C-C-N Bond Angle | ~120° |

| H-N-H Bond Angle | ~112° |

Note: This table is for illustrative purposes only and does not represent actual published data for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

A significant application of quantum chemistry is the prediction of spectroscopic data. By calculating properties related to the interaction of molecules with electromagnetic radiation, theoretical spectra can be generated.

NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. idc-online.com This is achieved by calculating the magnetic shielding tensors for each nucleus. The predicted shifts are invaluable for interpreting experimental NMR spectra and confirming the structure of a synthesized compound. mdpi.combohrium.com Machine learning models are also increasingly used to predict NMR shifts with high accuracy, often trained on large datasets of known compounds. nih.gov

Vibrational Frequencies: The vibrational modes of this compound can be calculated, corresponding to the peaks observed in Infrared (IR) and Raman spectroscopy. researchgate.netsemanticscholar.org These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as C-I stretching, N-H bending, or methyl group rotations. nih.gov Theoretical calculations often yield harmonic frequencies, which are systematically higher than experimental anharmonic frequencies; thus, a scaling factor is typically applied to improve agreement. nih.gov

Analysis of Frontier Molecular Orbitals and Reactivity Indices

The electronic properties that govern a molecule's reactivity can be elucidated through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.

Reactivity Indices: From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and softness. These global reactivity descriptors help in predicting how the molecule will behave in a chemical reaction. Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering clues to its intermolecular interaction sites. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum mechanics describes the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its physical movements and conformational changes over time. MD simulations model the molecule as a collection of atoms interacting through a force field, solving Newton's equations of motion for the system.

For this compound, MD simulations could be used to explore its conformational landscape, such as the rotation of the methyl groups or the inversion of the amino group. In a simulated solvent environment, MD can also provide insights into intermolecular interactions, such as hydrogen bonding with solvent molecules, which is crucial for understanding its behavior in solution. nih.gov

Cheminformatics and Predictive Modeling

Cheminformatics employs computational methods to analyze large datasets of chemical information, enabling the prediction of properties and activities.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively.

If a set of iodoaniline derivatives with known activities or properties were available, a QSAR/QSPR model could be developed. nih.gov This involves calculating a variety of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound, including this compound. Statistical techniques like Multiple Linear Regression (MLR) are then used to build a mathematical equation that predicts the activity or property based on these descriptors. Such models are highly valuable in fields like drug discovery for predicting the efficacy of new, unsynthesized molecules. nih.gov

In silico Screening and Virtual Compound Libraries

Currently, there is a notable absence of published research focused on the in silico screening of this compound. Database searches and reviews of scientific literature have not yielded studies where this specific compound has been included in virtual screening campaigns or as a foundational scaffold for the generation of virtual compound libraries.

The application of computational methods to screen for potential biological activities or material properties of this compound remains an unexplored area of research. Consequently, there are no available data tables or detailed findings to report regarding its performance in virtual screening assays or its representation in curated compound libraries for drug discovery or materials science.

Studies on Reaction Mechanisms and Transition States

Detailed computational studies on the reaction mechanisms and transition states involving this compound are not available in the current body of scientific literature. While theoretical investigations into the reaction pathways of related aniline derivatives exist, specific analyses of the mechanistic aspects of reactions involving this compound, including the characterization of transition states, have not been reported.

Future computational research could explore various reactions where this compound may act as a reactant, such as electrophilic aromatic substitution, cross-coupling reactions, or nucleophilic substitution, to elucidate the energetic profiles of reaction pathways and the geometries of transition states. Such studies would provide valuable insights into its reactivity and potential synthetic applications. At present, however, no data on activation energies, transition state geometries, or reaction coordinates for this compound have been computationally determined and published.

Advanced Applications and Research Frontiers Involving 4 Iodo 2,3 Dimethylaniline

Medicinal Chemistry and Pharmaceutical Development

In the realm of pharmaceutical sciences, iodoaniline derivatives are recognized as crucial intermediates for synthesizing a wide array of therapeutic agents. The carbon-iodine bond is particularly useful for forming new carbon-carbon or carbon-heteroatom bonds through various coupling reactions, making it a versatile tool in drug discovery and development. calibrechem.com

Role as a Key Intermediate in Antiretroviral Drug Synthesis (e.g., Rilpivirine)

Iodo-dimethylaniline isomers are critical components in the production of certain antiretroviral drugs. A prominent example is the synthesis of Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1. nih.gov While the specific isomer used for Rilpivirine is 4-iodo-2,6-dimethylaniline (B1296278), its synthesis pathway illustrates the vital role of this class of compounds. nih.govnbinno.com

The synthesis of Rilpivirine is a multi-step process where the iodo-dimethylaniline moiety is a key starting material. nih.gov One documented method involves a Heck reaction between 4-iodo-2,6-dimethylaniline and acrylonitrile (B1666552) to form an essential intermediate, (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile. nih.gov This intermediate is then coupled with another key fragment, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, to form the final Rilpivirine molecule. nih.gov The high purity and defined structure of the iodo-dimethylaniline starting material are indispensable for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). nbinno.com

Precursor for Novel Biologically Active Compounds

The chemical reactivity of 4-Iodo-2,3-dimethylaniline makes it an ideal precursor for constructing complex and novel molecules with potential biological activity. nbinno.com The iodine atom serves as an excellent leaving group, facilitating its use as a substrate in palladium-catalyzed cross-coupling reactions, which are fundamental for building molecular complexity. This reactivity allows medicinal chemists to use iodoanilines as a scaffold, attaching various other chemical groups to explore their effects on biological targets. calibrechem.com This approach is central to the drug discovery process, where researchers create large libraries of related compounds for screening against various diseases. calibrechem.com

Exploration of Antiviral, Antibacterial, and Anticancer Potential in Derivatives

Research into derivatives synthesized from iodoaniline precursors has revealed significant therapeutic potential across several disease categories. By incorporating the iodoaniline scaffold into larger, more complex heterocyclic structures like quinazolines and quinolines, scientists have developed compounds with promising biological activities.

Anticancer and Antibacterial Activity: A study focused on new 2,4-disubstituted-6-iodoquinazoline derivatives showed potent antiproliferative and antimicrobial effects. nih.gov These compounds, which can be synthesized from iodoaniline precursors, were evaluated against four different human cancer cell lines. nih.gov One derivative, compound 3c in the study, was particularly effective, inhibiting cancer cell growth at low micromolar concentrations. nih.gov The same derivatives also exhibited broad-spectrum antibacterial activity, proving more effective against Gram-positive than Gram-negative bacteria. nih.gov

| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) | PC3 (Prostate Cancer) IC₅₀ (µM) |

|---|---|---|---|---|

| Compound 3b | 6.0 | 7.0 | 9.0 | 8.0 |

| Compound 3c | 4.0 | 6.0 | 8.0 | 7.0 |

| Doxorubicin (Reference) | 2.3 | 2.85 | 3.25 | 3.0 |

Antiviral Activity: The quinoline (B57606) scaffold, another structure derivable from aniline-based precursors, is a core component of various compounds with antiviral properties. mdpi.com Research has demonstrated that modifying this basic structure can lead to agents active against viruses like influenza A. mdpi.com The development of novel thiopyrano[2,3-b]quinolines containing triazole and tetrazole rings has yielded compounds with moderate antiviral activity and low toxicity. mdpi.com

Applications in Diagnostic Imaging and Radiopharmaceutical Design

The presence of an iodine atom in the this compound structure is significant for potential applications in medical diagnostics. calibrechem.com Radioisotopes of iodine, such as Iodine-123, Iodine-124, and Iodine-131, are commonly used in nuclear medicine for imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). A molecule containing a stable iodine atom can often be re-synthesized with a radioactive iodine isotope. This creates a radiopharmaceutical that, when administered, can be tracked in the body to visualize specific tissues, organs, or biological processes, aiding in the diagnosis and monitoring of diseases. calibrechem.com

Materials Science and Functional Polymers

Beyond medicine, this compound and related compounds are valuable in the field of materials science for the creation of advanced functional materials.

Building Blocks for Conductive Polymers and Electronic Materials

In materials science, iodo-dimethylaniline derivatives serve as key intermediates for synthesizing organic electronic materials. These molecules can act as monomers or building blocks for conductive polymers, which are essential components in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics. sigmaaldrich.com The carbon-iodine bond is readily used in polymerization reactions (such as Sonogashira or Heck coupling) to link these monomer units together, forming long, conjugated polymer chains. These π-conjugated systems are responsible for the electronic properties of the material, allowing it to conduct electricity. Furthermore, the aniline (B41778) portion of the molecule can be used to functionalize conductive surfaces through electropolymerization, demonstrating the scaffold's versatility in creating new materials for plastic electronics. researchgate.net

Development of Organic Optical and Magnetic Materials

The field of organic materials for optical and magnetic applications seeks to create novel molecules with specific electronic and photophysical properties. These materials are foundational to technologies such as organic light-emitting diodes (OLEDs), nonlinear optical (NLO) devices, and molecular magnets.

A comprehensive review of scientific literature indicates that while derivatives of substituted anilines are investigated for such applications, specific studies focusing on this compound remain limited. For instance, research has been conducted on the nonlinear optical behavior of Schiff base compounds derived from other isomers, such as N-(nitrobenzalidene)-2,4-dimethylaniline. The general class of iodo-aniline derivatives is recognized for its utility as intermediates in the synthesis of components for organic electronic materials. However, dedicated research detailing the synthesis and characterization of optical or magnetic materials directly from the this compound scaffold has not been extensively reported.

Theoretically, the electronic nature of the this compound molecule, influenced by the electron-donating amine and methyl groups and the heavy iodine atom, could be exploited to tune the photophysical properties of larger conjugated systems, a key aspect in the design of materials for organic electronics.

Ligand Design in Catalysis

In coordination chemistry and catalysis, ligands play a critical role in modulating the activity, selectivity, and stability of metal catalysts. The design of novel ligands is a key driver of innovation in synthetic chemistry. Aryl iodides and anilines are common starting points for synthesizing complex ligand structures.

Currently, there are no specific, detailed reports in the surveyed literature on the application of this compound as a primary component in ligand design for catalytic applications. Research in this area often focuses on other isomers; for example, 2-Iodo-4,5-dimethylaniline has been identified as a precursor for creating ligands used in phosphorescent metal complexes relevant to OLED technology. The potential of this compound in this field lies in its reactive sites. The amino group can be derivatized, and the carbon-iodine bond provides a handle for palladium-catalyzed cross-coupling reactions, allowing for its incorporation into more complex, potentially chelating structures. Further research would be required to explore the synthesis of such ligands and to evaluate the properties of their corresponding metal complexes.

Agrochemical Research and Development

The development of new agrochemicals, such as herbicides and pesticides, is a continuous effort to improve crop protection and yield. Substituted anilines are a well-established class of intermediates in the synthesis of these active ingredients. For example, 2,4-dimethylaniline (B123086) is used in the production of certain pesticides.

Specific research detailing the use of this compound as a direct precursor or intermediate in the synthesis of novel agrochemicals is not prominently featured in the available scientific literature. Studies have noted the use of other isomers, such as 2-Iodo-4,5-dimethylaniline, as intermediates for creating molecules for crop protection. The development of new herbicidal compounds often involves exploring a wide range of structural motifs to optimize efficacy and selectivity. While the this compound scaffold could theoretically be incorporated into new potential agrochemical agents, published findings on its herbicidal or pesticidal activity are not currently available.

| Compound Class | Application Area | Relevance of this compound |

| Substituted Anilines | Agrochemical Synthesis | Precursor for active ingredients. |

| Iodo-Aromatic Compounds | Agrochemical Synthesis | Building block for complex molecules. |

Synthesis of Dyes and Pigments

Azo dyes are a major class of synthetic colorants characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). They are synthesized via a diazotization reaction of a primary aromatic amine followed by a coupling reaction with an electron-rich substrate.

General Reaction for Azo Dye Synthesis

Diazotization: Aniline derivative + NaNO₂ + HCl (0-5°C) → Diazonium Salt

Azo Coupling: Diazonium Salt + Coupling Component → Azo Dye

Development of Novel Reagents and Catalysts utilizing this compound Scaffold

The utility of a molecule as a scaffold for new reagents and catalysts depends on its reactivity and structural features. Aryl iodides are particularly valuable in modern organic synthesis due to the reactivity of the carbon-iodine bond, which readily participates in reactions like Suzuki, Heck, and Sonogashira cross-couplings.

The this compound scaffold possesses the key C-I bond, making it an excellent building block for constructing more complex molecules. Research on related isomers, such as 2-Iodo-4,6-dimethylaniline, has shown their use in the copper-catalyzed synthesis of benzothiazoles. This highlights the potential of the iodo-dimethylaniline framework in facilitating the discovery of new synthetic methodologies.

However, there is a lack of specific reports on the development of novel, standalone reagents or catalysts derived directly from the this compound structure. Its primary role remains that of a foundational building block, where the iodo- and amino- groups allow for sequential functionalization. Future research could focus on transforming the aniline moiety into a directing group or a catalytically active site, while using the iodo- position as an anchor point, to create bifunctional reagents or organocatalysts.

Future Perspectives and Emerging Directions in 4 Iodo 2,3 Dimethylaniline Research

Innovation in Green and Sustainable Synthetic Routes

The traditional methods for the synthesis of halogenated anilines are often associated with the use of harsh reagents and organic solvents, posing environmental concerns. Future research on 4-Iodo-2,3-dimethylaniline is increasingly focused on the development of green and sustainable synthetic routes that prioritize atom economy, energy efficiency, and the use of environmentally benign reagents and solvents.

One promising approach involves the direct iodination of 2,3-dimethylaniline (B142581) using greener protocols. A notable example is a synthetic method that utilizes water as the solvent, a significant improvement over volatile organic compounds. In this process, 2,3-dimethylaniline is treated with iodine and sodium bicarbonate in an aqueous medium. google.com The use of water as a solvent and readily available, non-toxic reagents like sodium bicarbonate aligns with the principles of green chemistry. Subsequent extraction with a recyclable solvent like ethyl acetate (B1210297) further enhances the sustainability of this method. google.com

Future innovations in this area may focus on several key aspects to further enhance the green credentials of this compound synthesis:

| Green Chemistry Principle | Potential Innovation for this compound Synthesis |

| Atom Economy | Development of catalytic iodination methods that utilize iodide salts with a stoichiometric oxidant, maximizing the incorporation of iodine atoms into the final product. |

| Use of Renewable Feedstocks | Exploration of bio-based routes to synthesize the 2,3-dimethylaniline precursor. |

| Catalysis | Design of highly efficient and recyclable catalysts for the iodination reaction, potentially based on earth-abundant metals or organocatalysts, to replace stoichiometric reagents. |

| Energy Efficiency | Investigation of microwave-assisted or flow-chemistry-based synthetic methods to reduce reaction times and energy consumption. |

| Safer Solvents and Auxiliaries | Further exploration of alternative green solvents, such as deep eutectic solvents or supercritical fluids, for both the reaction and purification steps. |

By embracing these green chemistry principles, the synthesis of this compound can be made more environmentally friendly and economically viable, paving the way for its broader application in various fields.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis. For this compound, these computational tools offer exciting possibilities in both the design of novel derivatives and the optimization of its synthesis.

Compound Design: Machine learning algorithms, particularly quantitative structure-activity relationship (QSAR) models, can be employed to predict the biological activity or material properties of novel compounds derived from this compound. By training these models on existing data for related aromatic amines, researchers can identify promising candidates for synthesis and testing, thereby accelerating the discovery process. For instance, the position and nature of substituents on the aniline (B41778) ring are known to significantly influence the activity of such compounds.

The table below outlines potential applications of AI and ML in the context of this compound research:

| Application Area | Specific AI/ML Tool | Potential Impact |

| Novel Compound Discovery | Generative models (e.g., GANs, VAEs) | Design of novel this compound derivatives with desired properties. |

| Retrosynthesis | Transformer-based neural networks | Prediction of efficient and novel synthetic routes. |

| Reaction Optimization | Bayesian optimization, reinforcement learning | Optimization of reaction conditions (e.g., temperature, catalyst loading) for higher yields and selectivity. |

| Property Prediction | Graph neural networks, QSAR | Prediction of physicochemical properties, toxicity, and biological activity. |

The synergy between computational predictions and experimental validation will be crucial in leveraging the full potential of AI and ML in the study of this compound.

Exploration of Unconventional Reactivity and Catalytic Pathways

The presence of both an amino group and an iodo substituent on the aromatic ring of this compound imparts a rich and underexplored reactivity profile. Future research is expected to delve into unconventional transformations and novel catalytic pathways that go beyond its traditional use as a synthetic intermediate.

The carbon-iodine bond in aryl iodides is a versatile handle for a variety of cross-coupling reactions. While palladium-catalyzed reactions are well-established, the exploration of catalysts based on more abundant and less expensive metals like copper is a key area of future research. For instance, a copper-catalyzed methanesulfonylation reaction of 4-halo-2,3-dimethylaniline has been reported, showcasing the potential for developing novel catalytic systems for the functionalization of this compound. google.com

Emerging areas of exploration for the reactivity of this compound include:

Photoredox Catalysis: The C-I bond can be susceptible to cleavage under photoredox conditions, opening up avenues for radical-based transformations and the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions.

Dual Catalysis: Combining two different catalytic cycles can enable novel transformations that are not possible with a single catalyst. For example, the combination of a transition metal catalyst with an organocatalyst could lead to new asymmetric functionalizations of the this compound scaffold.

C-H Activation: While the iodo group provides a specific site for functionalization, direct C-H activation at other positions on the aromatic ring could offer complementary strategies for synthesizing diverse derivatives.

The table below summarizes potential unconventional reactions and catalytic pathways for this compound:

| Reaction Type | Catalytic System | Potential Product Class |

| Sonogashira Coupling | Copper/Palladium | Aryl-alkynes |

| Buchwald-Hartwig Amination | Palladium/Copper | Di- and tri-arylamines |

| Suzuki-Miyaura Coupling | Palladium | Biaryls |

| Heck Reaction | Palladium | Stilbenes and cinnamates |

| Photoredox-mediated Arylation | Iridium/Ruthenium photocatalysts | Novel C-C and C-heteroatom bonds |

By exploring these new frontiers of reactivity, the synthetic utility of this compound can be significantly expanded.

In-depth Mechanistic Studies of Complex Transformations

A thorough understanding of reaction mechanisms is paramount for the optimization of existing synthetic methods and the rational design of new transformations. For reactions involving this compound, in-depth mechanistic studies can provide valuable insights into the roles of catalysts, ligands, and reaction conditions.

Future research in this area will likely employ a combination of experimental and computational techniques to elucidate the intricate details of reaction pathways. For instance, in the context of the aforementioned copper-catalyzed methanesulfonylation, a detailed mechanistic investigation could reveal the nature of the active copper species, the role of the ligand, and the kinetics of the reaction.

Key areas for mechanistic investigation include:

Kinetics Studies: Monitoring the reaction progress over time can help determine the reaction order with respect to each reactant and catalyst component, providing clues about the rate-determining step.

In Situ Spectroscopy: Techniques such as NMR and IR spectroscopy can be used to identify and characterize reaction intermediates, providing direct evidence for proposed mechanistic pathways.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the potential energy surface of a reaction, allowing for the theoretical investigation of different mechanistic possibilities and the identification of transition states.

The following table highlights the interplay between experimental and computational approaches in mechanistic studies:

| Mechanistic Question | Experimental Technique | Computational Method |

| Identification of Intermediates | In situ NMR, Mass Spectrometry | DFT geometry optimization and energy calculations |

| Determination of Rate Law | Kinetic monitoring (e.g., GC, HPLC) | Transition state theory calculations |

| Role of Ligand | Systematic variation of ligand structure | Molecular docking and binding energy calculations |

| Solvent Effects | Reactions in different solvents | Implicit and explicit solvent models |

Through such comprehensive mechanistic studies, a deeper understanding of the chemistry of this compound can be achieved, enabling the development of more efficient and selective synthetic methodologies.

Development of Advanced Analytical Tools for Real-time Monitoring and Characterization

The development of advanced analytical tools is crucial for both optimizing the synthesis of this compound and for characterizing its derivatives. Real-time monitoring of reactions can provide valuable information for process control and optimization, while sophisticated characterization techniques are essential for unambiguously determining the structure of complex molecules.

Future research will likely see an increased adoption of Process Analytical Technology (PAT) for the synthesis of this compound. In-situ monitoring techniques can provide continuous data on reaction progress, leading to improved process understanding and control.

Advanced analytical techniques that are expected to play a significant role in future research include:

In-situ Spectroscopy: Techniques like ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and Raman spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time without the need for sampling.

Mass Spectrometry: Advanced mass spectrometry techniques, such as High-Resolution Mass Spectrometry (HRMS), are invaluable for the accurate mass determination and structural elucidation of novel derivatives of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will continue to be essential for the complete structural assignment of complex molecules derived from this compound.

The table below illustrates the application of various advanced analytical tools in the context of this compound research:

| Analytical Task | Advanced Analytical Tool | Information Gained |

| Reaction Monitoring | In-situ FTIR/Raman | Real-time concentration profiles of reactants and products. |

| Impurity Profiling | LC-MS/MS | Identification and quantification of reaction byproducts. |

| Structural Elucidation | 2D NMR, HRMS, X-ray Crystallography | Unambiguous determination of chemical structure and stereochemistry. |

| Chiral Analysis | Chiral HPLC, Circular Dichroism | Separation and characterization of enantiomers of chiral derivatives. |

The application of these advanced analytical tools will not only ensure the quality and purity of this compound and its derivatives but also provide deeper insights into the chemical processes involved in their synthesis and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.